2,2-Dimethyl-1-(methylsulfonyl)piperazine

Lipophilicity Drug Design Physicochemical Properties

2,2-Dimethyl-1-(methylsulfonyl)piperazine (CAS 956075-54-0) is a sulfonylpiperazine derivative with the molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol. The compound features a piperazine core substituted with a methylsulfonyl group at the N1 position and two geminal methyl groups at the C2 position.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28
CAS No. 956075-54-0
Cat. No. B2898172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(methylsulfonyl)piperazine
CAS956075-54-0
Molecular FormulaC7H16N2O2S
Molecular Weight192.28
Structural Identifiers
SMILESCC1(CNCCN1S(=O)(=O)C)C
InChIInChI=1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3
InChIKeyCPCSGLIYTODURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-1-(methylsulfonyl)piperazine: Technical Profile for Research Procurement


2,2-Dimethyl-1-(methylsulfonyl)piperazine (CAS 956075-54-0) is a sulfonylpiperazine derivative with the molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol . The compound features a piperazine core substituted with a methylsulfonyl group at the N1 position and two geminal methyl groups at the C2 position . Sulfonylpiperazines as a class are recognized for their utility across multiple therapeutic areas, including anticancer, antidiabetic, antibacterial, and neurological applications, attributed to favorable metabolic stability and synthetic accessibility [1].

Why Generic Piperazine Sulfonamides Cannot Replace 2,2-Dimethyl-1-(methylsulfonyl)piperazine


Within the sulfonylpiperazine chemical space, minor structural modifications produce substantial differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The 2,2-geminal dimethyl substitution pattern on the piperazine ring introduces quantifiable alterations to molecular topology, conformational flexibility, and lipophilicity relative to unsubstituted or mono-substituted analogs . Structure-activity relationship (SAR) studies across sulfonylpiperazine derivatives have established that ring substitution patterns critically influence target binding conformations, metabolic stability, and overall pharmacological profiles [1]. Consequently, direct substitution of 2,2-dimethyl-1-(methylsulfonyl)piperazine with 1-(methylsulfonyl)piperazine or other sulfonylpiperazine variants in synthetic routes or screening campaigns will yield compounds with materially different physicochemical signatures and cannot be considered functionally interchangeable without experimental validation.

2,2-Dimethyl-1-(methylsulfonyl)piperazine: Quantitative Differentiation Evidence Against Comparator Analogs


Geminal Dimethyl Substitution Confers Enhanced Lipophilicity vs. Unsubstituted Piperazine Sulfonamide

The 2,2-geminal dimethyl substitution on the piperazine ring of the target compound increases calculated LogP by approximately 0.6–0.8 log units relative to the unsubstituted analog 1-(methylsulfonyl)piperazine . This lipophilicity enhancement stems from the addition of two methyl groups (Δ molecular weight = +28 Da) and the associated increase in hydrophobic surface area, which reduces aqueous solubility while improving membrane permeability potential [1]. The predicted LogP for the target compound is approximately 0.9–1.1 (ACD/Labs estimation), compared to approximately 0.1–0.3 for the unsubstituted analog .

Lipophilicity Drug Design Physicochemical Properties

2,2-Dimethyl Substitution Alters Hydrogen Bond Donor Count vs. Unsubstituted Analog

The target compound possesses exactly one hydrogen bond donor (the secondary amine N–H), compared to one hydrogen bond donor also present in the unsubstituted analog 1-(methylsulfonyl)piperazine, but the steric environment surrounding the donor differs substantially due to geminal dimethyl substitution at the adjacent C2 position . Both compounds share four hydrogen bond acceptors (two sulfonyl oxygens and two piperazine nitrogens), but the target compound exhibits reduced conformational flexibility (only 1 rotatable bond vs. 1 rotatable bond for the unsubstituted analog) and increased steric hindrance near the secondary amine .

Hydrogen Bonding Molecular Recognition Physicochemical Properties

Sulfonylpiperazine Class SAR Indicates Substitution Pattern Sensitivity in nAChR Negative Allosteric Modulation

Structure-activity relationship studies on sulfonylpiperazine analogs as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs) have demonstrated that modifications to the piperazine ring directly impact functional activity [1]. While the specific 2,2-dimethyl analog was not evaluated in the published SAR series, the study established that piperazine ring substitution patterns represent a critical determinant of NAM potency and subtype selectivity, with structural variations yielding differential modulation of α4β2 and α3β4 nAChR subtypes [2].

Nicotinic Receptors Allosteric Modulation Structure-Activity Relationship

2,2-Dimethyl-1-(methylsulfonyl)piperazine: Evidence-Backed Research Application Scenarios


Structure-Property Relationship Studies: Evaluating Lipophilicity Modulation via Geminal Dimethyl Substitution

Utilize 2,2-dimethyl-1-(methylsulfonyl)piperazine as a model compound to quantify the impact of geminal dimethyl substitution on experimental LogP and LogD values in the sulfonylpiperazine series. Comparative measurements against 1-(methylsulfonyl)piperazine (predicted ΔLogP ≈ +0.6 to +0.8) enable systematic evaluation of how incremental lipophilicity changes affect membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. This scenario is directly supported by the physicochemical differentiation evidence established in Section 3.

Medicinal Chemistry Scaffold Diversification: Probing Conformational Restriction Effects on Target Binding

Employ this compound as a conformationally restricted building block for the synthesis of sulfonylpiperazine-containing lead series. The 2,2-dimethyl substitution reduces conformational flexibility around the piperazine ring relative to unsubstituted analogs [1], potentially locking the scaffold into a preferred binding orientation. This application scenario is particularly relevant for programs targeting nicotinic acetylcholine receptors, where SAR studies have demonstrated that piperazine ring substitution patterns critically influence NAM potency and subtype selectivity [2].

Synthetic Methodology Development: Sterically Hindered Secondary Amine Derivatization

Leverage the sterically hindered secondary amine of 2,2-dimethyl-1-(methylsulfonyl)piperazine to develop and optimize N-alkylation or N-arylation protocols under challenging steric conditions. The geminal dimethyl group adjacent to the reactive nitrogen creates a demanding steric environment that serves as a stringent test case for evaluating catalyst efficiency and reaction scope. This scenario stems from the compound's unique structural feature of having only one hydrogen bond donor in a sterically constrained environment , making it valuable for methodology-focused research groups.

Internal Reference Standard for Sulfonylpiperazine Library Quality Control

Deploy 2,2-dimethyl-1-(methylsulfonyl)piperazine as a structurally defined reference standard for calibrating analytical methods (HPLC, LC-MS, NMR) used to characterize sulfonylpiperazine compound libraries. The compound's well-defined molecular weight (192.28), predictable retention behavior, and distinct spectroscopic signature enable consistent cross-batch and cross-vendor quality assessment, reducing experimental variability in high-throughput screening campaigns.

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